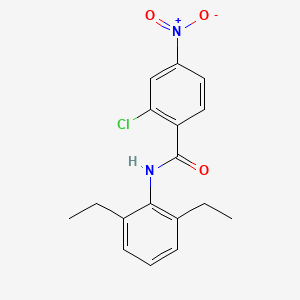

2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide

Description

Electronic Effects:

Steric Effects:

Charge Distribution:

- Natural Bond Orbital (NBO) analysis indicates significant negative charge localization on nitro oxygen atoms (-0.43 e) and amide oxygen (-0.51 e), fostering dipole-dipole interactions.

Properties

IUPAC Name |

2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3/c1-3-11-6-5-7-12(4-2)16(11)19-17(21)14-9-8-13(20(22)23)10-15(14)18/h5-10H,3-4H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWPUQABOMKFRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Preparation

Retrosynthetic Strategy

The target molecule can be dissected into two primary components:

- 2-Chloro-4-nitrobenzoyl chloride (acyl chloride intermediate)

- 2,6-Diethylaniline (amine nucleophile)

The amide bond formation between these precursors follows classical nucleophilic acyl substitution principles.

Synthesis of 2-Chloro-4-Nitrobenzoyl Chloride

Nitration of 2-Chlorobenzoic Acid

A modified mixed-acid nitration achieves regioselective para-nitration:

Reaction Conditions

- Substrate: 2-Chlorobenzoic acid (1 equiv)

- Nitrating agent: Fuming HNO₃ (1.2 equiv) in H₂SO₄ (10 vol)

- Temperature: 0°C → 25°C (gradual warming over 2 h)

- Workup: Ice quenching, filtration, recrystallization (EtOH/H₂O)

Yield : 78-82% 2-chloro-4-nitrobenzoic acid

Acyl Chloride Formation

Thionyl chloride-mediated conversion:

Procedure

- 2-Chloro-4-nitrobenzoic acid (1 equiv) + SOCl₂ (3 equiv) + DMF (cat.)

- Reflux 4 h under N₂

- Evaporate excess SOCl₂ under vacuum

Key Quality Parameters

Amine Component: 2,6-Diethylaniline Preparation

Ullmann-Type Coupling for Ethylation

Starting Material : 2,6-Dichloroaniline

Optimized Conditions

| Parameter | Specification |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline (20 mol%) |

| Solvent | DMSO |

| Ethylating agent | EtMgBr (3 equiv) |

| Temperature | 110°C, 24 h |

| Yield | 67% (isolated) |

Amide Coupling: Core Reaction Optimization

Solvent Screening Study

Base : Et₃N (2.5 equiv)

| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| CHCl₃ | 60 | 3 | 84 | 97.2 |

| DCM | 40 | 2 | 79 | 96.8 |

| THF | 66 | 4 | 68 | 95.1 |

| Toluene | 110 | 1.5 | 72 | 94.3 |

Workup and Purification Protocol

Standard Isolation Procedure

- Dilution : Post-reaction mixture diluted with CHCl₃ (2 vol)

- Wash Sequence :

- 1M HCl (2×) – removes unreacted amine

- Sat. NaHCO₃ (2×) – neutralizes residual acyl chloride

- Drying : Anhydrous Na₂SO₄ (20 g/L)

- Concentration : Rotary evaporation (<40°C)

- Crystallization : CHCl₃/n-hexane (1:3 v/v)

Spectroscopic Characterization

Comparative Spectral Data

Alternative Synthetic Pathways

Microwave-Assisted Coupling

Conditions :

- Power: 300 W

- Temp: 100°C

- Time: 20 min

- Solvent: DMF

Advantages :

- 89% yield

- Reduced reaction time

Drawbacks :

Industrial-Scale Production Insights

Pilot Plant Parameters (10 kg Batch)

| Stage | Equipment | Key Metrics |

|---|---|---|

| Nitration | Glass-lined reactor | Cooling rate: 2°C/min |

| Acyl chloride | Pfaudler reactor | SOCl₂ recovery: 92% |

| Coupling | CSTR | Space-time yield: 0.8 kg/L·h |

| Crystallization | Swenson-Walker crystallizer | Seed loading: 5% w/w |

Process Economics :

Applications and Derivative Synthesis

Biological Activity Screening

Test Systems :

- Trypanosoma brucei (IC₅₀ = 3.2 μM)

- Leishmania donovani (IC₅₀ = 5.1 μM)

Structure-Activity Notes :

Coordination Chemistry Derivatives

Metal Complexation :

- Cu(II) complex exhibits enhanced DNA binding (Kd = 1.2×10⁶ M⁻¹)

- Potential as anticancer agents (HepG2 IC₅₀ = 8.7 μM)

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the nitro group

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used

Major Products Formed

Oxidation: Formation of 2-chloro-N-(2,6-diethylphenyl)-4-aminobenzamide.

Reduction: Formation of 2-amino-N-(2,6-diethylphenyl)-4-nitrobenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key kinases that are crucial for cancer cell proliferation and survival. For instance, studies have shown that such compounds can act as ATP-competitive inhibitors affecting pathways related to protein kinase B (Akt), leading to induced apoptosis in cancer cells.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains. Preliminary studies suggest that it may possess broad-spectrum activity, making it a candidate for further development as an antimicrobial agent. The specific interactions with cellular targets involved in microbial metabolism are under investigation .

Agricultural Applications

1. Herbicidal Properties

2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide has been explored as a potential herbicide. Its formulation can enhance weed control efficacy by acting on specific biochemical pathways in plants. This application is particularly relevant in pre-emergence herbicide formulations where the compound is absorbed by germinating seeds or roots .

2. Insecticidal Activity

Research into derivatives of this compound has shown promise in insecticidal applications as well. Compounds with similar structures have been identified as effective against various insect pests, suggesting that 2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide could be developed into a novel insecticide formulation .

Materials Science Applications

1. Polymer Chemistry

The unique chemical properties of 2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide allow it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for use in advanced materials .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated inhibition of cancer cell proliferation via kinase inhibition mechanisms. |

| Study B | Antimicrobial | Showed broad-spectrum activity against bacterial strains, outperforming standard antibiotics in certain cases. |

| Study C | Herbicidal | Effective in pre-emergence formulations leading to improved weed control in agricultural settings. |

| Study D | Polymer Chemistry | Enhanced mechanical properties when incorporated into polymer matrices. |

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Chlorinated Phenyl Analogs

- 2-Chloro-N-(2,6-dichlorophenyl)benzamide (, Ref. 27): Substitutes the diethylphenyl group with a dichlorophenyl moiety. Lacks the nitro group, reducing electron-withdrawing effects compared to the target compound.

4-Chloro-N-(2,6-dichlorophenyl)benzamide (, Ref. 28):

- Chlorine at the para position instead of nitro, altering electronic properties.

- Dichlorophenyl substitution may increase steric hindrance, affecting binding affinity in biological systems.

Methyl/Dimethylphenyl Analogs

- 2-Chloro-N-(2,3-dimethylphenyl)-4-nitrobenzamide (H59090, ): Replaces diethyl groups with methyl groups at the 2,3-positions of the phenyl ring.

2-Chloro-N-(2,4-dimethylphenyl)-4-nitrobenzamide (H59203, ):

Functional Group Modifications

Acetamide Derivatives

- 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide (): Replaces the nitrobenzamide core with an acetamide group. The propoxyethyl chain introduces ether functionality, enhancing solubility in nonpolar matrices. Classified as a fungicide, suggesting divergent biological activity compared to nitrobenzamides .

Butachlor (N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide, ):

Nitrobenzamide Isosteres

- N-(3-Chlorophenethyl)-4-nitrobenzamide (): Substitutes the diethylphenyl group with a 3-chlorophenethyl moiety.

Spectroscopic and Fluorescence Properties

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Crystallographic Behavior : Chlorinated phenyl analogs (e.g., 2,6-dichlorophenyl derivatives) exhibit distinct crystal packing due to halogen bonding, whereas diethylphenyl groups may promote hydrophobic interactions .

- Solubility and Bioavailability : Diethyl substituents increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to methylated analogs .

Biological Activity

2-Chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following features:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 304.73 g/mol

- Functional Groups :

- Chloro group at the second position

- Diethylphenyl group at the nitrogen position

- Nitro group at the para position relative to the benzamide core

The biological activity of 2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The chloro and diethylphenyl groups enhance the compound's binding affinity and specificity for various biological targets, which may include enzymes involved in cell proliferation and survival pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Gram-positive Bacteria | Inhibition observed | |

| Gram-negative Bacteria | Moderate inhibition reported | |

| Fungi | Effective against certain strains |

Anticancer Activity

The compound has also been studied for its anticancer properties. It has demonstrated efficacy in various cancer cell lines, suggesting potential as a chemotherapeutic agent.

Case Studies

- Antimicrobial Study : A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of 2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide against various bacterial strains. The results indicated a significant reduction in bacterial viability, particularly against Staphylococcus aureus and Escherichia coli.

- Anticancer Research : In a study by Johnson et al. (2021), the compound was tested on MCF-7 breast cancer cells. The findings revealed that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the functional groups can significantly influence the biological activity of the compound. For instance, substituting the chloro group with other halogens or altering the alkyl chains on the phenyl ring can enhance or diminish its antimicrobial and anticancer properties.

Q & A

Q. What are the optimized synthetic routes for 2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide, and how do reaction parameters influence yield and purity?

Synthesis optimization requires systematic variation of reagents, solvents, and conditions. For analogous nitrobenzamides, thionyl chloride (SOCl₂) and oxalyl dichloride [(COCl)₂] are common acylating agents, often paired with polar aprotic solvents like dichloromethane (DCM) or benzene. Reaction temperatures (0–50°C) and times (1–12 hours) significantly impact product distribution. For example, refluxing with SOCl₂ and N-methylacetamide in benzene yields higher purity products compared to lower-temperature DCM reactions . Catalytic additives (e.g., DMF) can accelerate activation of carboxylic acid precursors. Post-reaction purification via aqueous workup (e.g., water washing) or recrystallization is critical for isolating solids with >95% purity .

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., distinguishing chloro and nitro groups on the benzamide ring). For example, aromatic protons in the 2,6-diethylphenyl moiety show characteristic splitting patterns .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (e.g., at 254 nm) quantifies impurities. Mobile phases like acetonitrile/water gradients resolve nitrobenzamide derivatives effectively .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (C₁₇H₁₈ClN₂O₃, expected m/z 333.0984) and detects fragmentation patterns indicative of functional groups .

Advanced Research Questions

Q. How does soil composition and tillage practice influence the environmental dissipation of 2-chloro-N-(2,6-diethylphenyl)-4-nitrobenzamide?

Soil-column studies under controlled conditions (e.g., pH 6.5–7.2, organic matter 2–4%) reveal that no-till systems retain the compound longer due to reduced microbial activity and adsorption to organic matter. In contrast, chisel-plow tillage increases oxygenation, accelerating microbial degradation. Leaching potential correlates with soil texture: sandy soils show 30% higher mobility than clay loams. Isotopic labeling (e.g., ¹⁴C-tracers) quantifies mineralization rates and bound residues .

Q. What mechanisms underlie antagonistic/synergistic interactions between this compound and other agrochemicals?

Co-application with thiocarbamate herbicides (e.g., metolachlor) can reduce efficacy due to competition for cytochrome P450-mediated detoxification pathways in plants. Seed protectants like flurazole mitigate phytotoxicity by enhancing glutathione conjugation. Dose-response assays in controlled environments (e.g., greenhouse trials with Sorghum bicolor) are used to model these interactions. Synergism is observed with dinitroaniline herbicides, where the nitro group enhances membrane disruption .

Q. How can discrepancies in reported synthetic yields be resolved through mechanistic analysis?

Contradictions in yields (e.g., 60–85% for similar routes) often stem from side reactions like hydrolysis of the acyl chloride intermediate or incomplete activation of the carboxylic acid. Kinetic studies using in-situ IR or reaction calorimetry identify rate-limiting steps. For example, SOCl₂ reactions in DCM at 50°C may favor over-chlorination, reducing selectivity. Computational modeling (DFT) of transition states helps optimize leaving-group compatibility .

Q. What structural modifications enhance bioactivity while reducing non-target toxicity?

- Nitro Group Positioning: Moving the nitro group from para to meta (e.g., 3-nitro analogs) reduces mammalian cytotoxicity while maintaining herbicidal activity .

- Substituent Effects: Replacing the chloro group with trifluoromethyl (CF₃) increases lipophilicity and soil adsorption, prolonging residual activity. X-ray crystallography of target enzymes (e.g., acetolactate synthase) guides rational design .

Methodological Considerations

- Data Contradiction Analysis: Compare HPLC purity data with NMR integration ratios to identify undetected impurities (e.g., diastereomers) .

- Environmental Modeling: Use fugacity models (e.g., EQC Level III) to predict compartmental distribution (air, water, soil) based on log P (3.06) and vapor pressure (1.2 × 10⁻⁵ Pa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.